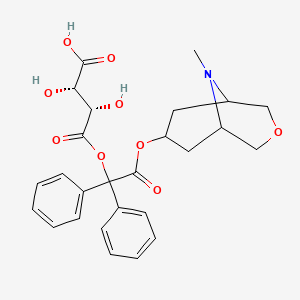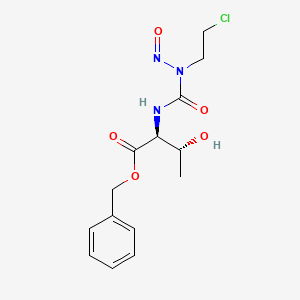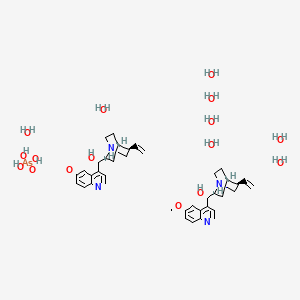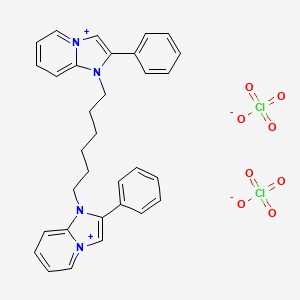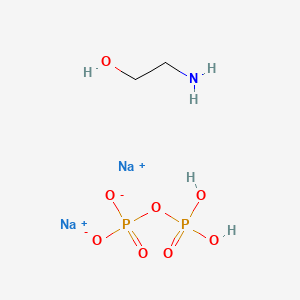
Sodium dihydrogen pyrophosphate, ethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium dihydrogen pyrophosphate, ethanolamine salt is an inorganic compound that combines the properties of sodium dihydrogen pyrophosphate and ethanolamine. This compound is known for its buffering and chelating abilities, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium dihydrogen pyrophosphate is typically synthesized by heating sodium dihydrogen phosphate. The reaction is as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] For the ethanolamine salt, ethanolamine is reacted with sodium dihydrogen pyrophosphate under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production involves the thermal condensation of sodium dihydrogen phosphate, followed by the addition of ethanolamine. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation and Reduction: Sodium dihydrogen pyrophosphate can undergo oxidation and reduction reactions, although these are less common.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Formation of higher oxidation state phosphorus compounds.
Reduction: Formation of lower oxidation state phosphorus compounds.
Substitution: Formation of various substituted pyrophosphate compounds.
Chemistry:
- Used as a buffering agent in various chemical reactions.
- Acts as a chelating agent to bind metal ions.
Biology:
- Employed in biochemical assays and enzyme reactions.
- Used in the preparation of buffer solutions for biological experiments.
Medicine:
- Investigated for its potential use in drug formulations.
- Used in dental care products for its chelating properties.
Industry:
- Utilized in the food industry as a leavening agent.
- Used in water treatment processes to prevent corrosion.
Mécanisme D'action
Sodium dihydrogen pyrophosphate, ethanolamine salt exerts its effects primarily through its ability to act as a buffer and chelating agent. It stabilizes pH levels in various solutions and binds to metal ions, preventing them from participating in unwanted reactions. The molecular targets include metal ions and acidic or basic groups in the solution.
Comparaison Avec Des Composés Similaires
Disodium pyrophosphate: Similar buffering and chelating properties but lacks the ethanolamine component.
Tetrasodium pyrophosphate: Higher sodium content, used in different industrial applications.
Sodium hexametaphosphate: Another polyphosphate with distinct properties and uses.
Uniqueness: Sodium dihydrogen pyrophosphate, ethanolamine salt is unique due to the presence of ethanolamine, which enhances its buffering capacity and chelating ability. This makes it particularly useful in applications requiring precise pH control and metal ion binding.
Propriétés
Numéro CAS |
68413-76-3 |
|---|---|
Formule moléculaire |
C2H9NNa2O8P2 |
Poids moléculaire |
283.02 g/mol |
Nom IUPAC |
disodium;2-aminoethanol;phosphono phosphate |
InChI |
InChI=1S/C2H7NO.2Na.H4O7P2/c3-1-2-4;;;1-8(2,3)7-9(4,5)6/h4H,1-3H2;;;(H2,1,2,3)(H2,4,5,6)/q;2*+1;/p-2 |
Clé InChI |
VTZVKLBVEIMQSZ-UHFFFAOYSA-L |
SMILES canonique |
C(CO)N.OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



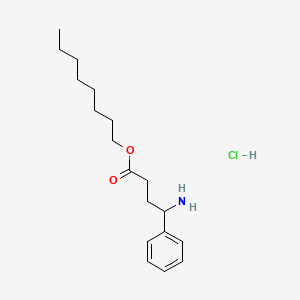



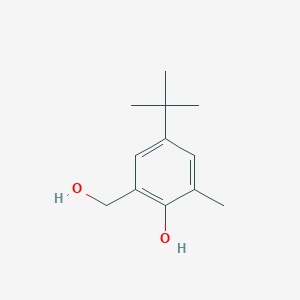
![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)


![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
